5-Bromo-2-fluoro-N,3-dimethylbenzamide
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Overview
Description
5-Bromo-2-fluoro-N,3-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, fluorine, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N,3-dimethylbenzamide typically involves the bromination and fluorination of N,3-dimethylbenzamide. One common method includes the use of 2-amino-N,3-dimethylbenzamide as a starting material, which undergoes bromination using hydrobromic acid in the presence of a catalyst such as platinum under controlled electrolysis conditions . The reaction is carried out at room temperature with a voltage range of 1.3 to 2.0 V.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrochemical synthesis. This method ensures high yield and purity of the product. The reaction conditions are optimized to achieve maximum efficiency, including the use of specific concentrations of hydrobromic acid and sulfuric acid as supporting electrolytes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N,3-dimethylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-fluoro-N,3-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N,N-dimethylbenzamide: Similar in structure but with different substitution patterns.
2-Bromo-5-fluoro-N-methylbenzamide: Another derivative with a different substitution pattern
Uniqueness
5-Bromo-2-fluoro-N,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N,3-dimethylbenzamide |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
UDOSSHWXCCTJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NC)Br |
Origin of Product |
United States |
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